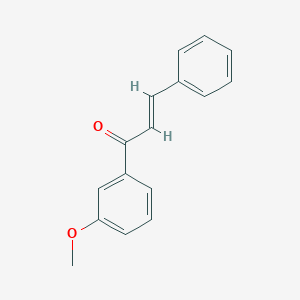
1-(3-methoxyphenyl)-3-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methoxychalcone is a member of the chalcone family, which are aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The structure of 3’-Methoxychalcone consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a methoxy group attached to the third carbon of one of the aromatic rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3’-Methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . Common bases used include sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
Industrial production of 3’-Methoxychalcone follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. Heterogeneous catalysts such as potassium carbonate, basic aluminum oxide, and amino-grafted zeolite have been used effectively under ultrasound irradiation .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Epoxides and dihydrochalcones.
Reduction: Saturated ketones.
Substitution: Various substituted chalcones depending on the substituent used.
Applications De Recherche Scientifique
3’-Methoxychalcone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3’-Methoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
3’-Methoxychalcone can be compared with other chalcones and methoxylated chalcones:
Similar Compounds: 2’-Methoxychalcone, 4’-Methoxychalcone, and 3’,4’-Dimethoxychalcone.
Propriétés
Numéro CAS |
1729-51-7 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
Clé InChI |
YBUUDNGHUKBXSG-ZHACJKMWSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
SMILES isomérique |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2 |
Key on ui other cas no. |
1729-51-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















